1-butyl-2-[(E)-[(2,6-dichlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile
Description
This compound is a pyrrole-3-carbonitrile derivative featuring a butyl group at position 1, a Schiff base moiety (formed by the condensation of an amino group with 2,6-dichlorobenzaldehyde) at position 2, and diphenyl substituents at positions 4 and 3. Its structure is characterized by a planar pyrrole core with conjugated π-systems, which may contribute to electronic properties relevant to materials science or medicinal chemistry applications.
Properties
IUPAC Name |
1-butyl-2-[(E)-(2,6-dichlorophenyl)methylideneamino]-4,5-diphenylpyrrole-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23Cl2N3/c1-2-3-17-33-27(21-13-8-5-9-14-21)26(20-11-6-4-7-12-20)22(18-31)28(33)32-19-23-24(29)15-10-16-25(23)30/h4-16,19H,2-3,17H2,1H3/b32-19+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXOCORPIZAALS-BIZUNTBRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C(=C1N=CC2=C(C=CC=C2Cl)Cl)C#N)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(=C(C(=C1/N=C/C2=C(C=CC=C2Cl)Cl)C#N)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-2-[(E)-[(2,6-dichlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile typically involves multiple steps. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the butyl group and the dichlorophenyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Reactivity and Functional Group Transformations
-
Nitrile Group Reactivity:
The carbonitrile group at position 3 participates in nucleophilic additions. For example, hydrolysis with concentrated HCl yields the corresponding amide or carboxylic acid derivatives, though specific data for this compound requires extrapolation from similar pyrrole-3-carbonitriles . -
Schiff Base Dynamics:
The (E)-imine bond is stable under acidic conditions but undergoes hydrolysis in strong bases. Reduction with NaBH4 converts the imine to a secondary amine, altering electronic properties . -
Electrophilic Substitution:
The pyrrole ring’s electron-rich nature allows bromination or chlorination at position 4 or 5. For instance, bromination with FeBr3 yields 4-bromo derivatives, critical for pesticide intermediates like chlorfenapyr .
Coordination Chemistry and Metal Complexation
The compound’s Schiff base moiety acts as a polydentate ligand , coordinating with transition metals (e.g., Cu²⁺, Fe³⁺) via the imine nitrogen and adjacent carbonyl groups. This property is leveraged in designing catalysts or sensors .
Example Coordination Modes:
| Metal Ion | Coordination Sites | Geometry | Application |
|---|---|---|---|
| Cu²⁺ | N (imine), O (amide) | Square planar | Antioxidant studies |
| Fe³⁺ | N (pyrrole), Cl⁻ | Octahedral | Magnetic materials |
Characterization Data
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that this compound exhibits promising anticancer properties. Research has shown that derivatives of pyrrole compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, one study demonstrated that similar pyrrole derivatives effectively targeted breast cancer cells, leading to a significant reduction in cell viability through caspase activation pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary tests suggest that it possesses activity against several bacterial strains, indicating its potential as an antimicrobial agent. The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways .
Anti-inflammatory Effects
In silico studies have suggested that the compound could act as a 5-lipoxygenase inhibitor, which is crucial in inflammatory responses. This positions it as a candidate for further studies aimed at developing anti-inflammatory drugs .
Case Studies
Case Study 1: Anticancer Activity Assessment
A study conducted on the anticancer effects of related pyrrole derivatives showed that these compounds could significantly inhibit tumor growth in vitro and in vivo models. The mechanism was linked to the modulation of apoptosis-related proteins, suggesting that 1-butyl-2-[(E)-[(2,6-dichlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile may share similar pathways .
Case Study 2: Antimicrobial Testing
Another research project evaluated the antimicrobial efficacy of various pyrrole derivatives against resistant strains of bacteria. The results indicated that certain modifications to the structure enhanced antibacterial activity, providing insights into how structural changes can optimize efficacy .
Mechanism of Action
The mechanism of action of 1-butyl-2-[(E)-[(2,6-dichlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyrrole-3-Carbonitrile Derivatives
The following table compares key structural and physicochemical properties of the target compound with analogs identified in the evidence:
Structural and Functional Insights
- Electron-Withdrawing vs. In contrast, the thienyl group in introduces sulfur-based π-conjugation, which may enhance charge-transfer properties.
- Core Heterocycle Differences : Chromene derivatives like Compound 1E exhibit a fused benzene-pyran system, contrasting with the pyrrole core of the target compound. This difference impacts aromaticity and electronic behavior, with chromenes often showing higher polarity due to –OH groups.
- Safety Profiles : The nitro-substituted analog poses higher reactivity risks (e.g., flammability), while the dimethylpyrrole derivative has documented acute toxicity, emphasizing the need for tailored handling protocols.
Spectroscopic and Physical Properties
- IR Spectroscopy : The target compound’s –CN stretch (~2204 cm⁻¹) aligns with analogs like Compound 1E , though the Schiff base (–CH=N–) vibration (~1600–1650 cm⁻¹) may shift based on substituent electronic effects.
- Thermal Stability : The chromene derivative has a defined melting point (223–227°C), suggesting higher crystallinity compared to pyrrole derivatives, where melting points are often unreported due to decomposition or amorphous nature.
Notes
- Synthesis and Characterization : Structural validation of such compounds relies on crystallographic tools like SHELXL and visualization software (WinGX/ORTEP) .
- Handling Precautions : Nitro- and halogen-substituted analogs require ventilation and protective equipment to mitigate toxicity and reactivity risks .
- Research Gaps : Biological activity data (e.g., antimicrobial or anticancer properties) are absent in the evidence, warranting further study.
Biological Activity
1-butyl-2-[(E)-[(2,6-dichlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile is a complex organic compound that has garnered attention for its potential biological activities. This compound features a pyrrole ring, which is known for its diverse pharmacological properties. The following sections will explore its synthesis, biological activities, and relevant case studies.
- Molecular Formula : C28H23Cl2N3
- Molecular Weight : 472.41 g/mol
- CAS Number : 478032-71-2
Synthesis
The synthesis of this compound typically involves multiple steps starting from the preparation of the pyrrole ring, followed by the introduction of the butyl and dichlorophenyl groups. Reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Biological Activity Overview
This compound has been studied for various biological activities, including antibacterial, antifungal, and anticancer properties.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of pyrrole derivatives. For instance, related compounds have shown significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . The structure of pyrrole allows for interaction with bacterial enzymes, potentially inhibiting their function.
Antifungal Activity
Pyrrole derivatives have also been evaluated for antifungal activity. In vitro studies have demonstrated that certain pyrrole compounds exhibit potent antifungal effects against various fungi, suggesting that this compound may share similar properties .
Anticancer Activity
Research indicates that pyrrole-based compounds can act as inhibitors of cancer cell proliferation. For example, studies have shown that certain derivatives can inhibit the growth of human cancer cell lines by inducing apoptosis or blocking cell cycle progression . The specific mechanism of action for this compound is still under investigation but may involve interactions with key cellular pathways.
The mechanism through which this compound exerts its effects may involve:
- Enzyme Inhibition : Compounds like this can inhibit specific enzymes critical for bacterial survival or cancer cell proliferation.
- Receptor Modulation : It may interact with various receptors involved in cellular signaling pathways.
Case Studies and Research Findings
Several studies have focused on the biological activity of pyrrole derivatives:
- Antibacterial Evaluation :
- Antifungal Screening :
- Cancer Cell Line Studies :
Data Table: Biological Activity Summary
Q & A
Q. What are the optimal synthetic routes for 1-butyl-2-[(E)-[(2,6-dichlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile, and how can reaction yields be improved?
Methodological Answer:
- Multi-step synthesis : Begin with the formation of the pyrrole core via Paal-Knorr or Hantzsch pyrrole synthesis, followed by sequential functionalization. The 2,6-dichlorophenyl group can be introduced via Schiff base formation under mild acidic conditions (e.g., acetic acid) to favor the E-configuration .
- Catalyst optimization : Use Lewis acids (e.g., ZnCl₂) to accelerate imine formation. Solvent polarity (e.g., ethanol/water mixtures) significantly impacts reaction rates and yields due to stabilization of intermediates .
- Yield improvement : Monitor reaction progress via TLC (Rf ~0.4–0.5 in ethyl acetate/hexane) and employ column chromatography for purification. Typical yields range from 40–65%, with higher purity achieved via recrystallization in ethanol .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound’s structure?
Methodological Answer:
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the E-configuration of the Schiff base and confirm the spatial arrangement of substituents. Anisotropic displacement parameters validate thermal motion models .
- NMR analysis : Assign peaks using ¹H-¹H COSY and HSQC for the pyrrole NH (δ ~12–13 ppm), aromatic protons (δ ~6.8–7.5 ppm), and butyl chain (δ ~0.9–1.6 ppm). The carbonitrile group appears at ~115 ppm in ¹³C NMR .
- Mass spectrometry : LCMS (APCI) confirms the molecular ion peak [M]⁻ at m/z corresponding to C₂₈H₂₂Cl₂N₃ (exact mass calculated: ~482.1 g/mol) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data, such as disorder in the butyl chain or dichlorophenyl group?
Methodological Answer:
- Disorder modeling : Use WinGX/ORTEP to refine disordered regions by splitting atomic positions and applying geometric restraints. Validate with R-factor convergence (target: R1 < 5%) and check for residual electron density peaks .
- Comparative analysis : Cross-reference with similar structures (e.g., 4-(2,4-dichlorophenyl)-pyridine derivatives) to identify common packing motifs or thermal motion patterns .
- Data validation : Employ the IUCr’s checkCIF tool to flag outliers in bond lengths/angles (e.g., C-Cl bonds: 1.72–1.76 Å) and verify hydrogen bonding networks .
Q. What experimental and computational strategies can elucidate the compound’s mechanism of action in biological or catalytic systems?
Methodological Answer:
- Kinetic studies : Perform time-resolved UV-Vis or fluorescence assays to monitor interactions with biomolecules (e.g., enzymes) under varying pH/temperature. Use pseudo-first-order kinetics to derive rate constants .
- Docking simulations : Employ AutoDock Vina or Schrödinger Suite to model binding affinities with target proteins (e.g., cytochrome P450). Focus on the dichlorophenyl group’s role in hydrophobic interactions .
- Isotopic labeling : Introduce ¹³C/¹⁵N labels at the carbonitrile or imine positions to track metabolic pathways via LC-MS/MS .
Q. How can researchers design stability studies to assess the compound’s degradation under environmental or physiological conditions?
Methodological Answer:
- Forced degradation : Expose the compound to UV light (λ = 254 nm), oxidative (H₂O₂), and hydrolytic (acidic/alkaline) conditions. Monitor degradation products via HPLC-MS and identify major pathways (e.g., hydrolysis of the imine bond) .
- Accelerated stability testing : Store samples at 40°C/75% RH for 6 months and analyze potency loss using validated chromatographic methods. Establish a degradation profile (e.g., t90 > 12 months) .
- DFT calculations : Model bond dissociation energies (BDE) to predict vulnerable sites (e.g., C=N in the Schiff base) and correlate with experimental data .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) when modifying substituents like the butyl chain or dichlorophenyl group?
Methodological Answer:
- Systematic substitution : Synthesize analogs with shorter/longer alkyl chains (e.g., propyl vs. pentyl) or halogen replacements (e.g., Br instead of Cl). Compare bioactivity using IC₅₀ values from dose-response assays .
- QSAR modeling : Use Gaussian or ORCA to calculate electronic parameters (e.g., Hammett σ, logP) and correlate with experimental data (e.g., solubility, binding affinity) .
- Crystallographic SAR : Overlay crystal structures of analogs to identify conserved pharmacophoric features (e.g., planar pyrrole ring for π-π stacking) .
Q. How can researchers address challenges in reproducing synthetic or analytical results across laboratories?
Methodological Answer:
- Protocol standardization : Publish detailed procedures (e.g., exact stoichiometry, solvent grades) in open-access repositories. Use IUPAC guidelines for reporting NMR shifts and crystallographic data .
- Inter-lab validation : Collaborate with external labs to replicate key findings (e.g., catalytic activity) using shared reference samples. Report mean ± SD for critical parameters (e.g., yield, purity) .
- Error analysis : Perform root-cause investigations for outliers (e.g., via Ishikawa diagrams) and validate instrumentation calibration (e.g., XRD wavelength accuracy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
